1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

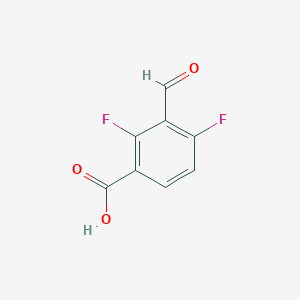

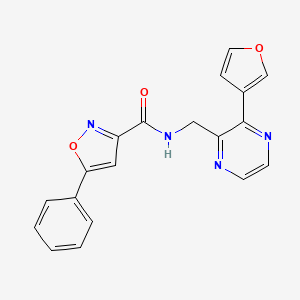

The molecular structure of this compound can be inferred from its name. It likely contains a pyrazole ring (a five-membered ring with two nitrogen atoms), with a nitro group (-NO2) attached at the 3-position. The 1-position of the pyrazole ring is likely attached to a benzyl group, which in turn has chlorine and fluorine substituents .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. The nitro group is a strong electron-withdrawing group, which could make the compound reactive. Additionally, the halogens (chlorine and fluorine) on the benzyl group could potentially be reactive sites .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Methodology Development

- The compound is involved in the synthesis of 1-pyrazol-3-ylbenzimidazoles, utilizing a nucleophilic aromatic displacement reaction. This method is significant for generating libraries of diverse 1-heteroaryl derivatives of benzimidazoles, demonstrating its utility in the facile solution and solid-phase synthesis of these compounds (Portilla et al., 2008).

- Another research highlights the regioselective synthesis of unsymmetrical 3,5-dialkyl-1-arypyrazoles, illustrating the compound's role in producing intermediates for further chemical transformations. This process showcases the compound's versatility in organic synthesis (Wang, Tan, & Zhang, 2000).

Heterocyclic Chemistry Applications

- Research on the synthesis of new azo Schiff bases of pyrazole derivatives includes the use of similar compounds, providing insights into the spectroscopic and theoretical investigations of these materials. Such studies are crucial for developing novel compounds with potential applications in dyes and pigments (Özkınalı et al., 2018).

- The exploration of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for solid-phase synthesis of various heterocyclic scaffolds highlights the potential of compounds with similar functional groups in the preparation of nitrogenous heterocycles, which are of significant importance in drug discovery (Křupková et al., 2013).

Molecular Design and Drug Discovery

- The identification of kinase inhibitors as novel GPR39 agonists in a study underscores the compound's potential in drug discovery. This research demonstrates the unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39, revealing new possibilities for therapeutic applications (Sato et al., 2016).

- Another study focused on the synthesis, antibacterial, and antifungal evaluation of novel Mannich base compounds containing oxadiazole and pyrazole moieties, indicating the compound's utility in developing antimicrobial agents (Reddy et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3O2/c11-9-5-8(12)2-1-7(9)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUPPJGNJUCAFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CN2C=CC(=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dimethoxy-5,6,9,10,11,12,13,13a-octahydro-8H-isoquino[2,1-g][1,6]naphthyridin-8-one](/img/structure/B2483934.png)

![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2483936.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2483939.png)

![ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate](/img/structure/B2483942.png)

![N-(furan-2-ylmethyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2483943.png)

![N-(2,4-dimethoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2483950.png)